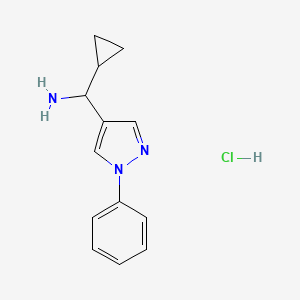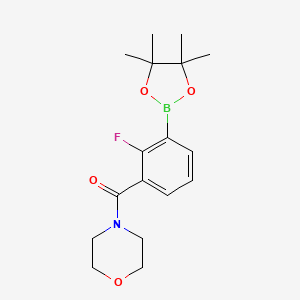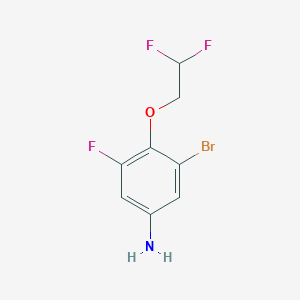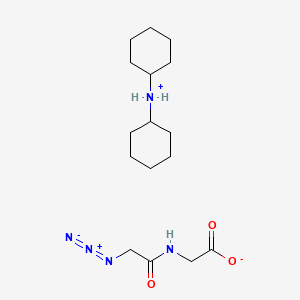![molecular formula C17H21N3O3 B8125547 {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8125547.png)
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a formyl group, and a carbamic acid ester, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.
Attachment of the Ethyl Linker: The ethyl linker is introduced through an alkylation reaction, typically using an alkyl halide.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives of the pyrazole ring.
科学的研究の応用
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a drug intermediate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester largely depends on its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The pyrazole ring can interact with various biological receptors, modulating their activity.
類似化合物との比較
Similar Compounds
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-methyl}-carbamic acid tert-butyl ester: Similar structure but with a methyl linker instead of an ethyl linker.
{2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness
The unique combination of the pyrazole ring, formyl group, and carbamic acid tert-butyl ester in {2-[4-(4-Formylphenyl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester provides distinct reactivity and potential for diverse applications compared to its analogs.
特性
IUPAC Name |
tert-butyl N-[2-[4-(4-formylphenyl)pyrazol-1-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)18-8-9-20-11-15(10-19-20)14-6-4-13(12-21)5-7-14/h4-7,10-12H,8-9H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUPLYSUBYIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8125474.png)



![(S)-4-[(R)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B8125499.png)





![2-(Boc-amino)-7-hydroxyspiro[3.5]nonane](/img/structure/B8125534.png)

